Sulfapyridine-(phenyl-13C6)

Matrix Effect Correction LC-MS/MS Quantitation Stable Isotope Labeling

Why choose this 13C6-labeled sulfapyridine? Unlike deuterated analogs (e.g., sulfapyridine-d4), the 13C6 labeling on the phenyl ring ensures co-elution with the native analyte, eliminating retention time shifts and H/D exchange artifacts. This neat analytical standard is qualified for ANDA/DMF method validation, pharmacokinetic studies, and regulatory residue control. Supplied with full traceability, it guarantees robust matrix effect correction in LC-MS/MS workflows. Procure now for reliable quantification.

Molecular Formula C11H11N3O2S
Molecular Weight 255.25 g/mol
CAS No. 1228182-45-3
Cat. No. B1514396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfapyridine-(phenyl-13C6)
CAS1228182-45-3
Molecular FormulaC11H11N3O2S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4+1,5+1,6+1,7+1,9+1,10+1
InChIKeyGECHUMIMRBOMGK-PXKSRZEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfapyridine-(phenyl-13C6) Reference Standard for LC-MS/MS Sulfonamide Quantitation


Sulfapyridine-(phenyl-13C6) (CAS 1228182-45-3) is a stable isotope-labeled analytical reference standard of the sulfonamide antibacterial sulfapyridine . Its molecular formula is C5¹³C6H11N3O2S (molecular weight 255.24 g/mol), featuring a 13C6 isotopic labeling pattern exclusively on the phenyl ring . This compound is supplied as a neat, high-purity analytical standard for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS and GC-MS workflows . It is intended for precise quantification of sulfapyridine and its metabolites in complex matrices such as biological fluids, tissues, environmental samples, and food products .

Why Unlabeled or Deuterated Sulfapyridine Standards Cannot Replace Sulfapyridine-(phenyl-13C6)


Analytical methods for quantifying sulfapyridine in complex biological and environmental matrices demand internal standards that perfectly mimic the analyte's behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection. While unlabeled sulfapyridine fails entirely as an internal standard due to its indistinguishability from the target analyte, deuterated analogs such as sulfapyridine-d4 can introduce quantitation errors from differential matrix effects, chromatographic retention time shifts, and hydrogen‑deuterium exchange during sample processing [1]. The 13C6 labeling strategy employed in this compound provides a more reliable mass shift without altering physicochemical properties, thereby enabling robust correction for ion suppression/enhancement and extraction variability in validated LC‑MS/MS methods .

Quantitative Differentiation of Sulfapyridine-(phenyl-13C6) Against Comparator Internal Standards


13C6 Labeling Minimizes Matrix Effects Compared to Deuterated and Unlabeled Analogs

Stable isotope-labeled internal standards with 13C labeling are preferred over deuterium (2H) labeling for LC-MS/MS quantitation because 2H-labeled standards can exhibit retention time shifts and differential matrix effects relative to the unlabeled analyte [1]. In contrast, 13C6-labeled compounds demonstrate chromatographic behavior that is indistinguishable from the native analyte, ensuring identical ionization suppression or enhancement across the entire elution profile . A validated LC-MS/MS method for sulfapyridine in human placenta using sulfapyridine-d4 as internal standard reported average accuracies of 97.4%–108.4% with inter-day precision (%CV) of 3.7%–10.0%; however, method developers noted that 13C-labeled internal standards can further reduce variability in more challenging matrices [2]. The 13C6 labeling on the phenyl ring of this compound provides a +6 Da mass shift, exceeding the minimum recommended 4–5 mass unit separation to prevent cross-talk interference in multiple reaction monitoring (MRM) transitions [1].

Matrix Effect Correction LC-MS/MS Quantitation Stable Isotope Labeling Bioanalysis

Validated Quantitation Range and Accuracy in Human Placenta Using Deuterated Analog Provides Benchmark for 13C6-Labeled Applications

A validated LC-MS/MS method for quantifying sulfapyridine in human placental tissue used sulfapyridine-d4 as the internal standard and achieved a linear range of 30–30,000 ng/mL (150–150,000 ng/g tissue) [1]. Inter-day validation (n = 18) demonstrated accuracy ranging from 97.4% to 108.4% with precision (%CV) of 3.7%–10.0% across quality control levels [1]. No significant matrix effects were observed, confirming the suitability of stable isotope-labeled internal standards for complex tissue matrices [1]. While this study employed the deuterated analog, the 13C6-labeled compound offers identical or improved performance due to the absence of deuterium-related retention time shifts and hydrogen‑deuterium exchange [2].

Method Validation Placental Tissue Analysis Pre-eclampsia Sulfasalazine Metabolism

Certified Purity and Isotopic Enrichment for Traceable Analytical Method Validation

Sulfapyridine-(phenyl-13C6) is supplied with lot-specific certificates of analysis documenting isotopic purity >99.0 atom% 13C and overall chemical purity >99.0% (HPLC) . This level of isotopic enrichment exceeds the industry standard for stable isotope-labeled internal standards (typically ≥98 atom%) and minimizes interference from unlabeled analyte in quantitation [1]. In contrast, unlabeled sulfapyridine standards lack the isotopic signature required for MS differentiation from endogenous analyte. Deuterated sulfapyridine-d4 products typically offer ≥98 atom% D, but may exhibit lower chemical purity or variable isotopic enrichment across batches .

Method Validation Quality Control Regulatory Compliance Traceability

Regulatory Alignment for ANDA and DMF Filings: 13C6 Standard Meets Compendial Traceability Requirements

Sulfapyridine-(phenyl-13C6) is specifically indicated for use in analytical method development and validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of sulfasalazine [1]. The product can be further traceable against pharmacopeial standards (USP or EP) upon request, providing a direct link to compendial reference materials [1]. Unlabeled sulfapyridine reference standards are also available but lack the isotopic signature required for stable isotope dilution assays, which are increasingly mandated by regulatory agencies for bioequivalence and pharmacokinetic studies [2].

Regulatory Filing ANDA DMF Method Validation

Documented Shelf Life and Storage Specifications Support Long-Term Method Continuity

Sulfapyridine-(phenyl-13C6) is assigned a documented shelf life of 24 months when stored refrigerated at 2–8°C . The VETRANAL® grade product from Sigma-Aldrich is labeled with an expiration date and carries a limited shelf life designation . In comparison, unlabeled sulfapyridine standards may be supplied without defined expiration dating, and deuterated analogs may exhibit reduced long-term stability due to potential hydrogen‑deuterium back-exchange under suboptimal storage conditions [1].

Stability Shelf Life Method Continuity QC Reference Material

Optimal Application Scenarios for Sulfapyridine-(phenyl-13C6) Reference Standard


Quantitation of Sulfasalazine Metabolites in Clinical Pharmacokinetic Studies

Sulfapyridine is the primary systemically absorbed metabolite of sulfasalazine, a drug used in rheumatoid arthritis and inflammatory bowel disease [1]. The 13C6-labeled standard enables accurate LC-MS/MS quantitation of sulfapyridine in plasma, urine, and tissue samples from pharmacokinetic studies, as demonstrated in validated methods for placental tissue analysis achieving inter-day accuracy of 97.4%–108.4% [2].

Multi-Residue Sulfonamide Monitoring in Food and Environmental Matrices

Regulatory residue control programs for sulfonamide antibiotics in meat, honey, and environmental waters require stable isotope-labeled internal standards for accurate quantification at trace levels . Sulfapyridine-(phenyl-13C6) is suitable for LC-MS/MS and GC-MS calibration in multi-residue methods, correcting for matrix effects that would otherwise compromise quantitation in complex food extracts and wastewater samples .

Forced Degradation Studies and Stability-Indicating Method Development

Sulfapyridine undergoes degradation under acidic and photolytic conditions, with 21.56% degradation in 0.1 M HCl and 28.57% under photolytic exposure [3]. The 13C6-labeled standard supports development and validation of stability-indicating HPLC and LC-MS methods, enabling accurate quantification of sulfapyridine in the presence of degradation products during pharmaceutical quality control and shelf-life studies [3].

ANDA and DMF Filing Support for Generic Sulfasalazine Products

Generic drug manufacturers filing ANDAs for sulfasalazine require validated bioanalytical methods for sulfapyridine quantitation [4]. Sulfapyridine-(phenyl-13C6) is specifically qualified for method validation and QC applications in ANDA and DMF submissions, with optional traceability to USP or EP reference standards for compendial compliance [4].

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